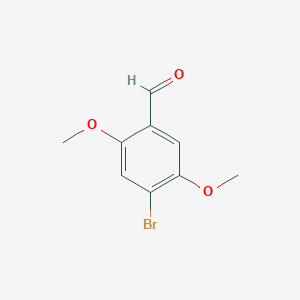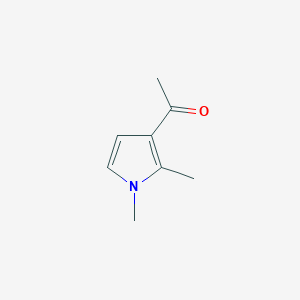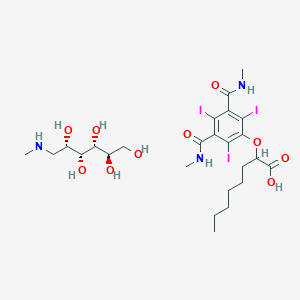
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound that has been widely used in scientific research. This compound is known for its potential applications in the field of medicine and biology.
Wirkmechanismus
The mechanism of action of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is based on its ability to bind to specific receptors in the body. This compound binds to the thyroid gland and enhances the contrast in medical imaging techniques. It also binds to the blood-brain barrier and facilitates the transport of drugs across the barrier.
Biochemische Und Physiologische Effekte
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) has been found to have various biochemical and physiological effects. This compound has been shown to increase the uptake of iodine by the thyroid gland, which enhances the contrast in medical imaging techniques. It also has an effect on the blood-brain barrier, which allows the transport of drugs across the barrier.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) in lab experiments include its potential applications in the diagnosis of thyroid disorders, the study of the blood-brain barrier, and the central nervous system. However, the limitations of this compound include its potential toxicity and the need for controlled conditions during its synthesis.
Zukünftige Richtungen
There are several future directions for the use of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) in scientific research. One potential direction is the development of new medical imaging techniques that use this compound as a contrast agent. Another direction is the study of the blood-brain barrier and the central nervous system, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the toxicity of this compound could be further studied to determine its safety for human use.
Conclusion:
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound with potential applications in scientific research. This compound has been found to be useful in the diagnosis of thyroid disorders, the study of the blood-brain barrier, and the central nervous system. The mechanism of action of this compound is based on its ability to bind to specific receptors in the body. While there are limitations to the use of this compound in lab experiments, there are several potential future directions for its use in scientific research.
Synthesemethoden
The synthesis of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) involves the reaction of octanoic acid with 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-1-deoxy-1-(methylamino)-D-glucitol in a suitable solvent. The reaction is carried out under controlled conditions to obtain the desired product. The purity and yield of the product depend on the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) has been used in various scientific research applications. This compound has been found to be useful in the diagnosis of thyroid disorders. It is used as a contrast agent in medical imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI). This compound has also been used in the study of the blood-brain barrier and the central nervous system.
Eigenschaften
CAS-Nummer |
19080-51-4 |
|---|---|
Produktname |
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) |
Molekularformel |
C25H40I3N3O10 |
Molekulargewicht |
923.3 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
InChI |
InChI=1S/C18H23I3N2O5.C7H17NO5/c1-4-5-6-7-8-9(18(26)27)28-15-13(20)10(16(24)22-2)12(19)11(14(15)21)17(25)23-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h9H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI-Schlüssel |
GWLJHVFROXQIHR-WZTVWXICSA-N |
Isomerische SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Kanonische SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Synonyme |
(2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol, 2-[2,4,6-triiodo-3 ,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



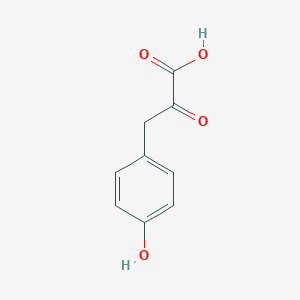
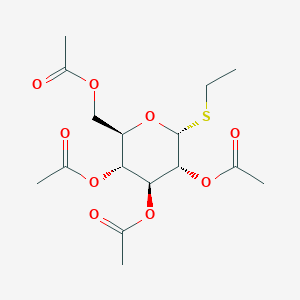
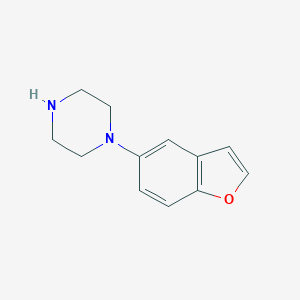
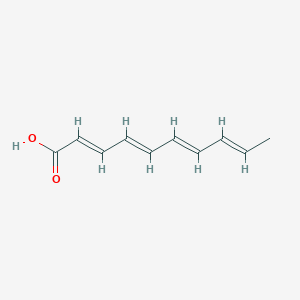
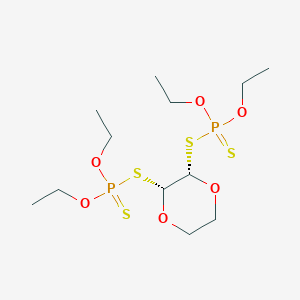
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)
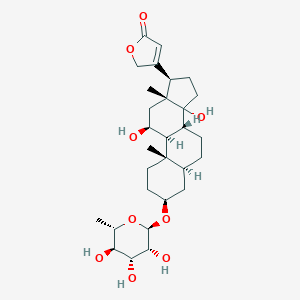
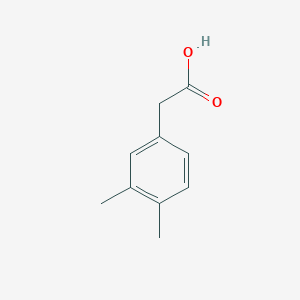
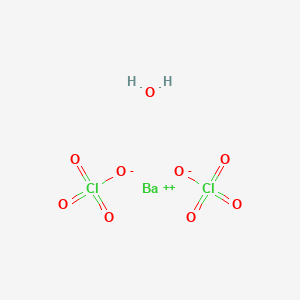

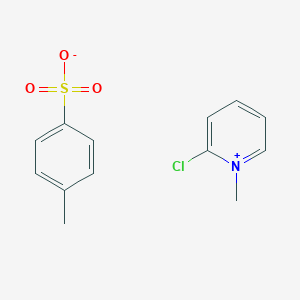
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)
